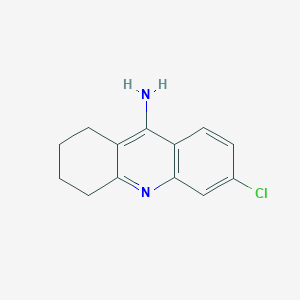
Lanthanum sulfate octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum sulfate octahydrate is a chemical compound with the molecular formula H4LaO5S . It is a white crystal and is mainly used in specialty glass, phosphors, water treatment, and as a catalyst .
Physical and Chemical Properties Analysis
This compound is a white crystal with a molecular weight of 254.99 . It has a density of 2.821 and is slightly soluble in water . It is sensitive and hygroscopic .Aplicaciones Científicas De Investigación
Catalysis and Materials Science
Lanthanum sulfate octahydrate plays a critical role in materials science, particularly in the synthesis and structural characterization of novel materials. For instance, it has been used in the hydrothermal synthesis of organically templated lanthanum sulfates, which are significant for their unique structural properties and potential applications in catalysis and as advanced materials (Xing et al., 2003). Another study highlights its use in the synthesis of lanthanide-doped metal halide perovskite nanocrystals, combining the optoelectronic properties of the host with the electronic transitions of the dopants, for applications in solid-state lighting and solar photovoltaics (Mir et al., 2020).
Bioanalytical Applications
This compound-based compounds, particularly when doped with lanthanide ions, exhibit luminescent properties that are highly beneficial in bioanalytical applications. These compounds can serve as potent luminescent reporters for sensitive, simple, and easily automated bioanalytical assays, leveraging their strong luminescence emission and long excited state lifetimes for time-gated luminescence detection (Vuojola & Soukka, 2014).
Environmental Applications
Research into the environmental applications of this compound has led to the development of novel adsorbents for the selective sorption and recovery of lanthanides from wastewater, demonstrating the compound's utility in environmental remediation and recycling processes (Awual et al., 2013).
Magnetic and Optical Applications
This compound's applications extend into magnetic and optical technologies, where its incorporation into molecular and nanoparticle systems can lead to advances in magnetic data storage and luminescent materials for imaging and diagnostic applications (Goodwin et al., 2017).
Safety and Hazards
Direcciones Futuras
Lanthanum-based adsorbents, such as Lanthanum sulfate octahydrate, have been used for selective phosphate removal . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents .
Mecanismo De Acción
Target of Action
Lanthanum sulfate octahydrate, like its related compound lanthanum carbonate, primarily targets dietary phosphate . Phosphate is a crucial component of many biological processes, but its levels need to be tightly regulated, especially in patients with chronic kidney disease .
Mode of Action
This compound acts by binding to dietary phosphate and forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed, thereby reducing the absorption of phosphate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphate homeostasis pathway . By binding to dietary phosphate and preventing its absorption, this compound reduces serum phosphate levels . This can help manage conditions such as hyperphosphatemia, which is common in patients with chronic kidney disease .
Pharmacokinetics
For instance, lanthanum carbonate has low oral bioavailability, with the small absorbed fraction being excreted predominantly in bile . Less than 2% is eliminated by the kidneys . Given the similarities in their mechanisms of action, it’s plausible that this compound has similar ADME properties.
Result of Action
The primary result of this compound’s action is a reduction in serum phosphate levels . This can help manage conditions such as hyperphosphatemia, which can lead to secondary hyperparathyroidism, renal osteodystrophy, and other diseases .
Action Environment
The action of this compound is influenced by the pH of the environment. In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 . Therefore, factors that alter the pH of the GI tract could potentially influence the efficacy of this compound.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of lanthanum sulfate octahydrate are not well-studied. It is known that lanthanum, a component of this compound, can interact with various biomolecules. For instance, lanthanum has been used to study anatomical barriers, membrane structure, and subcellular transport systems, particularly the calcium pathway .
Cellular Effects
The cellular effects of this compound are not well-documented. Lanthanum, a component of this compound, has been shown to have effects on cellular systems. For instance, lanthanum has been found to affect membrane-associated enzymes, uptake carriers, and neuromuscular functions .
Molecular Mechanism
A study on lanthanum carbonate, a related compound, suggests that it can be dissolved in gastric fluids and precipitated into lanthanum phosphate as the main transformed species in intestinal fluid .
Temporal Effects in Laboratory Settings
Lanthanum compounds have been found to have long-term protective effects on the thermal-oxidative process of rubbers .
Dosage Effects in Animal Models
Lanthanum carbonate, a related compound, has been used in dogs and cats for the treatment of chronic kidney disease .
Metabolic Pathways
Lanthanum carbonate, a related compound, is known to bind dietary phosphate, forming insoluble lanthanum phosphate .
Transport and Distribution
Lanthanum carbonate, a related compound, is known to be transported and absorbed mainly via M cells in the gastrointestinal tract .
Subcellular Localization
Lanthanum, a component of this compound, has been used extensively in studying anatomical barriers, membrane structure, and subcellular transport systems .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum sulfate octahydrate can be achieved through a precipitation reaction between Lanthanum nitrate hexahydrate and sulfuric acid.", "Starting Materials": [ "Lanthanum nitrate hexahydrate (La(NO3)3·6H2O)", "Sulfuric acid (H2SO4)", "Distilled water (H2O)" ], "Reaction": [ "Dissolve Lanthanum nitrate hexahydrate in distilled water to form a clear solution.", "Slowly add sulfuric acid to the solution while stirring continuously.", "A white precipitate of Lanthanum sulfate will form.", "Continue stirring for 30 minutes to ensure complete precipitation.", "Filter the precipitate and wash it with distilled water.", "Dry the Lanthanum sulfate octahydrate at 100°C for 2 hours." ] } | |
Número CAS |
57804-25-8 |
Fórmula molecular |
H4LaO5S |
Peso molecular |
255.00 g/mol |
Nombre IUPAC |
lanthanum;sulfuric acid;hydrate |
InChI |
InChI=1S/La.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
Clave InChI |
AWFQPVQCCZQDNV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3] |
SMILES canónico |
O.OS(=O)(=O)O.[La] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



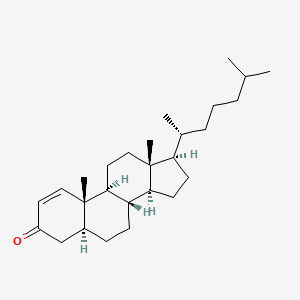
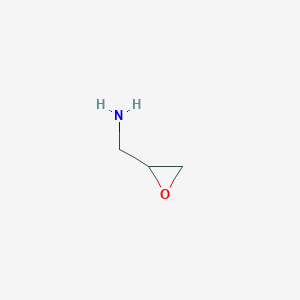
![8-Methoxy-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B3329272.png)
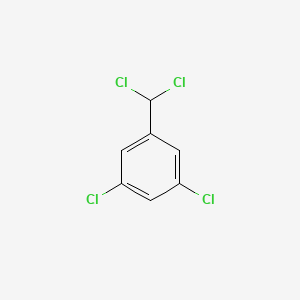
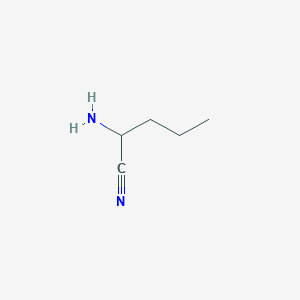

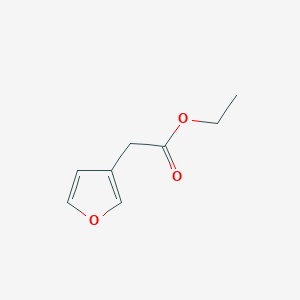

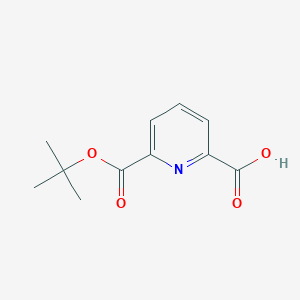
![(6R,7S)-7-(2-chloroacetamido)-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3329307.png)
![Methyl 6-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B3329309.png)
![2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B3329310.png)
